1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine
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Overview
Description
1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methanesulfonyl group and two nitro groups attached to a phenyl ring, which is further connected to a piperidine moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of 1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine typically involves multiple steps, starting with the nitration of a suitable aromatic precursor to introduce the nitro groups. This is followed by the introduction of the methanesulfonyl group through sulfonation. The final step involves the formation of the piperidine ring through cyclization reactions. Industrial production methods may employ optimized reaction conditions to enhance yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methanesulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine involves its interaction with specific molecular targets. The nitro groups and methanesulfonyl group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit or activate certain pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperidine can be compared with other piperidine derivatives, such as:
1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperidine.
1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]morpholine: Contains a morpholine ring.
1-[4-(Methanesulfonyl)-2,6-dinitrophenyl]piperazine: Features a piperazine ring. The uniqueness of this compound lies in its specific combination of functional groups and the piperidine ring, which confer distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Properties
CAS No. |
61496-54-6 |
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Molecular Formula |
C12H15N3O6S |
Molecular Weight |
329.33 g/mol |
IUPAC Name |
1-(4-methylsulfonyl-2,6-dinitrophenyl)piperidine |
InChI |
InChI=1S/C12H15N3O6S/c1-22(20,21)9-7-10(14(16)17)12(11(8-9)15(18)19)13-5-3-2-4-6-13/h7-8H,2-6H2,1H3 |
InChI Key |
GXRXBRJYKUXYEX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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